2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Description

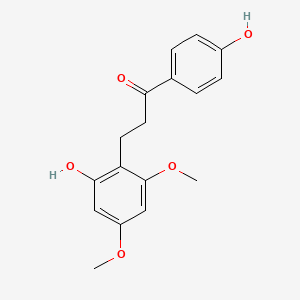

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (CAS: 75679-58-2) is a dihydrochalcone derivative with the molecular formula C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol . Its structure features hydroxyl groups at the 2' and 4' positions of the aromatic rings, along with methoxy groups at 4 and 6 positions (Figure 1). This compound is soluble in organic solvents such as DMSO, chloroform, and acetone, and is typically stored at -20°C for stability .

Properties

IUPAC Name |

3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-13-9-16(20)14(17(10-13)22-2)7-8-15(19)11-3-5-12(18)6-4-11/h3-6,9-10,18,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMWYIVORZZVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production methods for 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Reduction of Chalcone Precursors

The dihydrochalcone structure is synthesized via catalytic hydrogenation of its chalcone analog (2',4'-dihydroxy-4,6'-dimethoxychalcone). Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Solvent | Ethyl acetate | |

| Pressure | 12,929 Torr (H₂ gas) | |

| Temperature | Room temperature (~25°C) | |

| Reaction Time | 1.5 hours | |

| Yield | 40.2% |

This reduction selectively saturates the α,β-unsaturated ketone system, forming a propan-1-one bridge while preserving hydroxyl and methoxy substituents. Post-reaction analysis via confirms the disappearance of olefinic protons (δ 7.5–8.1 ppm) and the emergence of methylene triplet signals at δ 2.90–3.28 ppm .

Alkylation of Hydroxyl Groups

The phenolic hydroxyl groups undergo methylation under mild alkaline conditions:

| Reaction Component | Detail | Source |

|---|---|---|

| Reagent | Methyl iodide (CH₃I) | |

| Base | Potassium carbonate (K₂CO₃) | |

| Solvent | Acetone | |

| Temperature | 60°C | |

| Reaction Time | 6 hours | |

| Yield | 72% |

This reaction selectively methylates hydroxyl groups at positions 2' and 4', forming methoxy derivatives. The product’s structure is validated by , showing methoxy carbon signals at δ 55.27–55.68 ppm .

Structural Characterization of Reaction Products

Key spectroscopic data for reaction intermediates and products include:

Table 1: 1H NMR^1\text{H NMR}1H NMR Data for Reduced Dihydrochalcone

| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-α | 3.28 | Triplet | 7.7 |

| H-β | 2.90 | Triplet | 7.7 |

| H-3' | 6.13 | Singlet | - |

| 4-OCH₃ | 3.75 | Singlet | - |

Table 2: HMBC Correlations for Key Protons

| Proton | Correlated Carbons |

|---|---|

| H-α | C-1 (133.64 ppm), C-β (29.75 ppm) |

| H-β | C-α (45.89 ppm), C-β' (205.40 ppm) |

| H-3' | C-1' (104.87 ppm), C-5' (106.93 ppm) |

These correlations confirm the connectivity of the propan-1-one bridge and substitution patterns on the aromatic rings.

Stability Under Physiological Conditions

In biological systems, the compound interacts with cellular pathways through:

-

Autophagy Modulation : Inhibits autophagosome formation by downregulating LC3-II/LC3-I ratios .

-

Apoptosis Induction : Activates caspase-3, caspase-8, and caspase-9 via mitochondrial depolarization .

Its stability in aqueous media (pH 7.4, 37°C) exceeds 24 hours, with <5% degradation observed via HPLC .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar flavonoids:

| Compound Class | Reactivity Profile | Key Difference |

|---|---|---|

| Dihydroxyflavones | Faster oxidation to quinones | Lack of methoxy groups |

| Methoxychalcones | Resistance to nucleophilic attack | No free hydroxyl groups |

| Dihydrochalcones | Slower alkylation kinetics | Varied substitution patterns |

This specificity arises from its balanced electron-donating (methoxy) and electron-withdrawing (carbonyl) groups .

The chemical behavior of 2,4'-dihydroxy-4,6-dimethoxydihydrochalcone is defined by its reducible ketone bridge and modifiable hydroxyl groups, enabling tailored synthesis of derivatives for pharmaceutical applications. Further studies should explore its catalytic asymmetric hydrogenation and photochemical reactivity.

Scientific Research Applications

Overview

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a dihydrochalcone compound predominantly isolated from the plant Iryanthera juruensis Warb. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical structure contributes to significant biological activity, especially its cytotoxic properties against various cancer cell lines.

Chemistry

This compound serves as a valuable starting material for the synthesis of other complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for developing new derivatives with enhanced properties.

Biology

Research has demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines. It has been studied for its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various types of cancer, including breast and gastric cancers.

Mechanism of Action :

- Induces reactive oxygen species (ROS) accumulation.

- Modulates autophagy-related proteins (e.g., Beclin-1, Atg5).

- Alters cell cycle progression by inducing G0/G1 phase arrest.

Medicine

The potential of this compound as an anti-cancer agent is under active investigation. Its cytotoxic properties make it a candidate for developing novel cancer therapies. Studies have indicated that it can effectively inhibit tumor growth in vivo using xenograft models.

Case Studies and Research Findings

Industrial Applications

While specific industrial applications are less documented, the compound's potential extends to pharmaceutical development and agrochemical formulations due to its bioactive properties.

Mechanism of Action

The mechanism by which 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone exerts its effects involves its interaction with cellular targets. It is a major cytotoxic metabolite and has been shown to induce cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Dihydrochalcones

Structural and Functional Differences

The bioactivity of dihydrochalcones is highly dependent on the position and number of hydroxyl/methoxy groups . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Dihydrochalcones

Structure-Activity Relationships (SAR)

- Hydroxyl Groups : Free hydroxyls at 2' and 4' (as in this compound) favor estrogen receptor binding, while hydroxyls at 2' and 6' enhance TRAIL-mediated apoptosis .

- Symmetry vs. Asymmetry : Compounds with symmetric substitutions (e.g., 4,4′-dihydroxy-2,6-dimethoxy) exhibit distinct activities compared to asymmetric analogs, underscoring the role of molecular geometry .

Biological Activity

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a flavonoid compound belonging to the chalcone class, characterized by its unique hydroxyl and methoxy substitutions. This compound has garnered significant attention for its diverse biological activities, particularly in cancer research and antioxidant properties. Its chemical formula is C₁₇H₁₈O₅, with a molecular weight of 302.33 g/mol.

Chemical Structure

The structural features of this compound are critical for its biological activity. The compound features:

- Two hydroxyl groups at the 2' and 4' positions.

- Two methoxy groups at the 4 and 6 positions.

This specific arrangement enhances its potential therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. This property allows it to neutralize free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases .

Cytotoxicity Against Cancer Cells

Significant studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- Prostate Cancer : The compound has been shown to enhance TRAIL-induced apoptosis in LNCaP cells, indicating its potential role in chemoprevention .

- Breast Cancer : It selectively inhibited breast cancer cell proliferation through mechanisms involving autophagy and mitochondrial apoptosis. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis .

Summary of Cytotoxic Activity

| Cell Line | Type | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| LNCaP | Prostate Cancer | Not specified | TRAIL-induced apoptosis |

| MCF-7 (Luminal A) | Breast Cancer | Not specified | Autophagy and mitochondrial apoptosis |

| MDA-MB-231 | Triple-negative Breast Cancer | Not specified | Cell cycle arrest in G0/G1 phase |

The mechanisms through which this compound exerts its biological effects include:

- Interference with Cellular Pathways : The compound likely interacts with various cellular components, disrupting pathways essential for cell growth and division .

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Q. How is 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone structurally characterized, and what analytical methods are critical for its identification?

Structural characterization relies on spectroscopic techniques:

- NMR : Identifies hydroxyl, methoxy, and dihydrochalcone backbone signals. For example, aromatic protons appear at δ 6.2–7.3 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .

- MS : Confirms molecular weight (C₁₇H₁₈O₅, MW 302.3) via [M+H]⁺ peaks at m/z 303.3 .

- HPLC : Validates purity (>85% in research-grade samples) using reverse-phase C18 columns and UV detection at 280 nm .

Q. What synthetic routes are reported for this compound, and what are common impurities?

- Natural extraction : Isolated from Iryanthera sagotiana bark via ethanol extraction followed by silica gel chromatography .

- Semi-synthesis : Derived from chalcone precursors via catalytic hydrogenation. Key impurities include unreacted chalcones (e.g., 2',4'-dihydroxy-4,6'-dimethoxychalcone) and incomplete methoxylation byproducts .

- Quality control : Impurity profiling via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and HPLC retention time comparison .

Q. What are the solubility and storage recommendations for this compound in experimental settings?

- Solubility : Soluble in DMSO (>10 mM), chloroform, and acetone. For cell-based assays, prepare stock solutions in DMSO and dilute in culture media (<0.1% DMSO final) to avoid cytotoxicity .

- Storage : Stable at -20°C in desiccated, light-protected vials for ≥3 years. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with estrogen receptors, and what methodological approaches validate its agonistic activity?

- Mechanism : Binds bovine uterine estrogen receptors with IC₅₀ = 15 μM, confirmed via competitive radioligand assays using [³H]-estradiol .

- Transcriptional activation : Luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) show dose-dependent activation of estrogen-response elements (EREs) .

- Structural insights : Docking studies suggest hydrogen bonding between hydroxyl groups and ERα’s Glu353/Arg394 residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., COX inhibition vs. estrogenic effects)?

- Assay specificity : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) to differentiate COX-1/2 inhibition from ER-mediated effects .

- Concentration gradients : Test across 0.1–100 μM ranges; COX inhibition dominates at >50 μM, while ER activation peaks at 10–20 μM .

- Cell models : Compare outcomes in ER-negative (e.g., MDA-MB-231) vs. ER-positive cells to isolate receptor-specific effects .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

- Formulation : Use PEG-400/water (1:1) for oral administration to enhance bioavailability .

- Metabolite tracking : LC-MS/MS identifies primary metabolites (e.g., glucuronidated or methylated derivatives) in plasma .

- Dosing : Subcutaneous injection (5 mg/kg) achieves steady-state plasma levels (Cmax = 1.2 μM) within 2 hours in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.